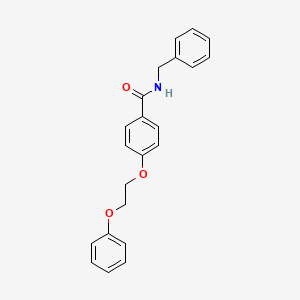

N-benzyl-4-(2-phenoxyethoxy)benzamide

Beschreibung

N-Benzyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzyl group at the amide nitrogen and a phenoxyethoxy moiety at the para position of the benzene ring. While direct structural or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., N-benzyl-4-((heteroaryl)methyl)benzamides, BHMBs) have been extensively studied for their pharmacological properties, particularly as inhibitors of Mycobacterium tuberculosis (Mt) enoyl-acyl carrier protein reductase (InhA) . The phenoxyethoxy group likely enhances solubility and modulates pharmacokinetic properties, similar to other benzamide derivatives optimized for membrane permeability and oral bioavailability .

Eigenschaften

IUPAC Name |

N-benzyl-4-(2-phenoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-22(23-17-18-7-3-1-4-8-18)19-11-13-21(14-12-19)26-16-15-25-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBFAGGTIVNCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. N-Benzyl-4-((Heteroaryl)methyl)benzamides (BHMBs)

- Structural Similarity: BHMBs share the N-benzylbenzamide core but replace the phenoxyethoxy group with a heteroaryl-methyl substituent .

- Pharmacological Activity : BHMBs directly inhibit InhA without requiring activation by KatG, bypassing resistance mechanisms associated with isoniazid (INH) .

- Key Data :

2.1.2. 4-Bromo-N-(2-nitrophenyl)benzamide

- Structural Divergence: Lacks the phenoxyethoxy side chain but includes a bromine atom and nitro group.

- Applications : Used in crystallographic studies to compare bond lengths and angles with related benzamides (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) .

2.1.3. N-(Anilinocarbonothioyl)benzamides

- Functional Modifications : Feature thiourea linkages instead of ether or alkyl groups.

- Bioactivity : Compounds like A8 and H10 exhibit 86–87% inhibition in antioxidant assays, outperforming vitamin E .

Pharmacological and Biochemical Profiles

2.3.1. Antitubercular Activity

2.3.2. PCAF HAT Inhibition

| Compound | % Inhibition at 100 µM | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide | 79% | Long acyl chain at 2-position | |

| Anthranilic acid | 34% | Minimal substitution |

The phenoxyethoxy group in N-benzyl-4-(2-phenoxyethoxy)benzamide may mimic the role of acyl chains in enhancing target binding .

2.3.3. Gastrokinetic Activity

AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) demonstrates potent gastric emptying activity (comparable to cisapride) without dopamine D2 receptor antagonism . This highlights the versatility of benzamide scaffolds in diverse therapeutic areas.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane/ACN (3:1) | +25% purity |

| Temperature | 0°C (step 1); 25°C (step 2) | Prevents decomposition |

| Catalyst | Sodium pivalate (1.2 eq) | 85% selectivity |

Q. Table 2: Key Structural Analogs and Activities

| Analog | Modification | Biological Activity (IC) |

|---|---|---|

| N-Benzyl-4-(1H-tetrazol-1-yl)... | Tetrazole substitution | 2.3 µM (Anticancer) |

| 4-Fluoro-benzyl variant | Fluorine at C4 | 5.8 µM (Antimicrobial) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.